1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7;/h7-8H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNGHAFAJFZRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046534-67-1 | |
| Record name | 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15NO4S
- Monoisotopic Mass : 233.07217 Da
- CAS Number : 1342160-44-4
The compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and enzymes. The presence of a pyrrolidine ring suggests potential interactions with central nervous system pathways, particularly those related to serotonin and dopamine receptors.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antipsychotic Effects : Preliminary studies suggest that this compound may act as a multitarget ligand for serotonin and dopamine receptors, which are crucial in the treatment of psychotic disorders .
- Neuroprotective Properties : The compound's structure may confer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Case Studies
-
Study on Neurotransmitter Interaction :
- A study focused on the compound's ability to modulate serotonin and dopamine receptor activity demonstrated significant binding affinity, indicating its potential use in treating mood disorders.
- Toxicological Assessment :
- Pharmacokinetic Profile :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Backbone
The compound’s pyrrolidine backbone distinguishes it from related structures:
- Piperidine derivatives: For example, 5-(1,1-Dioxo-1lambda6-thian-3-yl)piperidine-3-carboxylic acid (MW 261.34, C₁₁H₁₉NO₄S) features a six-membered piperidine ring, which may confer greater conformational flexibility compared to the five-membered pyrrolidine in the target compound .
- Pyridine derivatives : 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid (CAS 1155544-06-1) replaces the pyrrolidine with an aromatic pyridine ring, likely altering electronic properties and binding affinities in coordination chemistry .
Substituent Effects
- Halogenated analogs : Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) demonstrate that electron-withdrawing substituents (e.g., Cl) can reduce synthetic yields but enhance stability or bioactivity .
Physicochemical Properties
*Estimated molecular formula: Likely C₁₀H₁₆ClNO₄S based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
